N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
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Overview
Description
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C21H21N5O3 and its molecular weight is 391.431. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves multiple steps. Typically, it begins with the formation of the quinazolinone ring via a cyclization reaction involving an anthranilic acid derivative and an isatoic anhydride. This is followed by the addition of the pyrrolo[2,3-c]pyridine moiety through a series of coupling reactions. The final step involves the condensation of these two structures under controlled conditions.
Industrial Production Methods: : On an industrial scale, the production of this compound can be achieved through a streamlined synthetic route, utilizing large-scale batch reactors. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity. Commonly used catalysts include palladium-based systems to facilitate coupling reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: : This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of multiple reactive sites allows for a wide range of modifications.
Oxidation: : The pyrrolo ring can be oxidized using agents like hydrogen peroxide, leading to the formation of hydroxyl derivatives.
Reduction: : The compound can be reduced using agents such as sodium borohydride, which may result in the opening of the quinazolinone ring.
Common Reagents and Conditions: : Common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures ranging from -10°C to 120°C and inert atmospheres to prevent unwanted side reactions.
Major Products: : Major products from these reactions include hydroxylated derivatives, reduced amides, and substituted analogs with varying functional groups.
Scientific Research Applications
Chemistry: : In chemistry, this compound is used as a building block for creating novel molecules with potential bioactivity. Its diverse reactivity makes it an excellent candidate for developing complex organic molecules.
Biology: : In biological studies, it is used to investigate enzyme interactions and inhibition, particularly those related to kinases, which are critical in cellular signaling pathways.
Medicine: : The compound holds promise in oncology as a potential anticancer agent. Its ability to inhibit certain enzymes involved in cancer progression makes it a valuable candidate for drug development.
Industry: : In the pharmaceutical industry, it is explored for its potential in formulating new therapeutic agents. Its unique structure allows for the design of drugs with specific target affinities and improved efficacy.
5. Mechanism of Action: N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide exerts its effects primarily through enzyme inhibition. It targets kinases involved in cellular signaling pathways, leading to the disruption of processes such as cell division and survival. The compound binds to the active site of the enzyme, preventing the phosphorylation of substrates and thereby inhibiting downstream signaling. This mechanism is particularly effective in cancer cells, where overactive kinases drive uncontrolled growth and proliferation.
6. Comparison with Similar Compounds: Compared to similar compounds such as N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(4-oxoquinolin-3(4H)-yl)propanamide and N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(4-oxoisoquinolin-3(4H)-yl)propanamide, this compound stands out due to its specific quinazolinone structure. The variations in the fused ring systems and functional groups confer different biological activities and target specificities. The presence of the quinazolinone ring, in particular, offers unique interactions with enzyme active sites, enhancing its potential as a therapeutic agent.
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Properties
IUPAC Name |
N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-3-(4-oxoquinazolin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-24-10-6-15-7-11-25(21(29)19(15)24)13-9-22-18(27)8-12-26-14-23-17-5-3-2-4-16(17)20(26)28/h2-7,10-11,14H,8-9,12-13H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APRBXUWCNHCOQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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